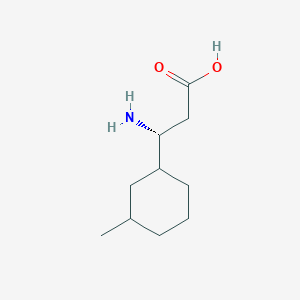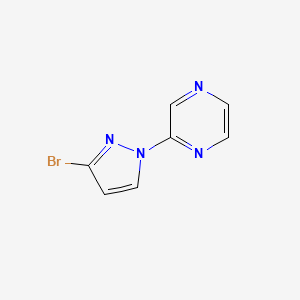
2-Cyclohexylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant building block in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound’s molecular formula is C11H22N2, and it has a molecular weight of 182.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of cyclohexanone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . Another method involves the hydrogenation of N-cyclohexylpiperidin-4-one using a suitable catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylpiperidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield different amine derivatives depending on the reducing agent used.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: N-cyclohexylpiperidin-4-one
Reduction: Various amine derivatives
Substitution: N-alkyl derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylpiperidin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclohexylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of certain enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with its targets, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexylpiperidin-4-amine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which is a simpler structure with a wide range of applications in organic synthesis.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom, used in the synthesis of pharmaceuticals and agrochemicals.
N-Cyclohexylpiperidine: Similar to this compound but lacks the amine group at the 4-position, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
2-cyclohexylpiperidin-4-amine |
InChI |
InChI=1S/C11H22N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h9-11,13H,1-8,12H2 |
InChI-Schlüssel |
GJWBPFSNANHKHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CC(CCN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)



![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)

